molecular formula C21H19N3O2S B5594417 2-{4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1-piperazinyl}-1,3-benzothiazole

2-{4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1-piperazinyl}-1,3-benzothiazole

Cat. No. B5594417
M. Wt: 377.5 g/mol
InChI Key: XLLHPSMCNRVKHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions that incorporate the desired functional groups into the core structure. For instance, the synthesis of novel bis(pyrazole-benzofuran) hybrids, which may share a structural resemblance with the compound , involves the preparation of a key synthon followed by 1,3-dipolar cycloaddition reactions, and further functionalization through reactions with hydrazine hydrate and phenyl hydrazine (Mekky & Sanad, 2020).

Scientific Research Applications

Antimicrobial Applications

Several studies have demonstrated the antimicrobial efficacy of benzothiazole derivatives, highlighting their potential in combating resistant bacterial strains. For instance, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker showed potent antibacterial efficacies against E. coli, S. aureus, and S. mutans strains. These compounds exhibited biofilm inhibition activities superior to the reference drug Ciprofloxacin and were effective MRSA and VRE inhibitors, indicating their potential in treating biofilm-associated infections and resistant bacterial strains (Mekky & Sanad, 2020).

Anticancer Applications

Benzothiazole and related derivatives have shown promising results in anticancer studies. A series of synthesized isoxazolines linked via piperazine to benzoisothiazoles were found to exhibit potent cytotoxic and antineoplastic activities, suggesting their utility as anticancer agents. These compounds demonstrated significant activity against mammalian cancer cells, indicating potential therapeutic applications in cancer treatment (Byrappa et al., 2017).

Anti-Inflammatory Applications

Research into the anti-inflammatory properties of benzothiazole derivatives has also yielded positive outcomes. A study on novel benzothiazole and benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol as anticancer agents found these compounds to be effective in various cancer cell lines. Some of these derivatives displayed cytotoxic activity, highlighting their potential in anti-inflammatory and cancer therapy applications (Murty et al., 2013).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzofuran derivatives have been found to have antimicrobial activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the specific functional groups it contains. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicine or materials science. The synthesis process could also be optimized to improve yield and reduce environmental impact .

properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-methyl-1-benzofuran-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-14-12-16-13-15(6-7-18(16)26-14)20(25)23-8-10-24(11-9-23)21-22-17-4-2-3-5-19(17)27-21/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLHPSMCNRVKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=CC(=C2)C(=O)N3CCN(CC3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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